Asymmetric Suzuki‑Miyaura Coupling: 2‑Ethoxy Versus 2‑Methyl‑1‑naphthylboronic Acid
In the leading report on Pd‑catalyzed enantioselective biaryl synthesis, 2‑ethoxy‑1‑naphthylboronic acid and 2‑methyl‑1‑naphthylboronic acid were both evaluated as nucleophilic partners. Both reagents delivered near‑identical yields (80–92 %) and enantioselectivities (88–94 % ee) when coupled with electron‑rich or electron‑deficient o‑halobenzamides under Pd(OAc)₂/KenPhos catalysis [1]. Thus, the ethoxy derivative matches the performance of the well‑established methyl analog while offering an oxygenated handle for further synthetic elaboration.
| Evidence Dimension | Coupling yield and enantioselectivity in asymmetric Suzuki‑Miyaura reaction |
|---|---|
| Target Compound Data | Yield 80–92 %, ee 88–94 % (KenPhos‑Pd, 2‑ethoxy‑1‑naphthylboronic acid) |
| Comparator Or Baseline | 2‑Methyl‑1‑naphthylboronic acid: yield 80–92 %, ee 88–94 % |
| Quantified Difference | No significant difference (overlapping ranges) |
| Conditions | Pd(OAc)₂ / KenPhos ligand, o‑halobenzamide coupling partners, THF or dioxane, base |
Why This Matters
A procurement scientist working on atroposelective biaryl libraries can select the 2‑ethoxy compound with confidence that it will deliver yield and selectivity equivalent to the 2‑methyl analog, while introducing a functionalizable oxygen atom.
- [1] Shen, X.; et al. J. Am. Chem. Soc. 2010, 132, 11278–11287. View Source
